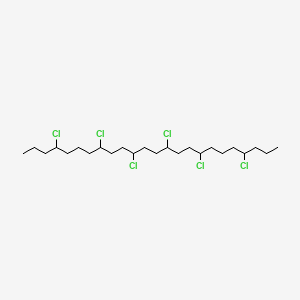
Cereclor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cereclor is a long chain chlorinated paraffin with the chemical formula C12H20Cl6. It is a yellowish liquid primarily used as a flame retardant additive. This compound is also utilized in plasticizers and extreme pressure metalworking packages .
Métodos De Preparación
Cereclor is synthesized through the chlorination of paraffin wax. The process involves refining paraffin wax to remove impurities and moisture, followed by a chlorination reaction. This reaction typically occurs under controlled conditions to ensure the desired degree of chlorination .
Análisis De Reacciones Químicas
Cereclor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cereclor has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant in various chemical formulations.
Biology: this compound is studied for its potential effects on biological systems, particularly in terms of its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in medical applications, although its primary use remains industrial.
Industry: this compound is extensively used in the production of plasticizers, lubricants, and metalworking fluids. .
Mecanismo De Acción
The mechanism of action of Cereclor as a lubricant involves forming a thin film on the surfaces of moving parts, reducing wear and tear. In flame retardant applications, this compound releases chlorine atoms when exposed to high temperatures, which helps to inhibit the combustion process .
Comparación Con Compuestos Similares
Cereclor is compared with other chlorinated paraffins, such as:
Chlorowax 50: A medium chain chlorinated paraffin with similar flame retardant properties but different chain length and chlorine content.
Chlorowax 70: A long chain chlorinated paraffin with higher chlorine content, offering enhanced flame retardant properties.
This compound is unique due to its specific chain length and chlorine content, which provide a balance between flame retardant efficiency and material compatibility .
Propiedades
Número CAS |
63449-39-8 |
|---|---|
Fórmula molecular |
C24H44Cl6 |
Peso molecular |
545.3 g/mol |
Nombre IUPAC |
4,8,11,14,17,21-hexachlorotetracosane |
InChI |
InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3 |
Clave InChI |
QKUNKVYPGIOQNP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl |
Punto de ebullición |
Decomposes (NTP, 1992) |
Color/Form |
Generally they are viscous liquids. Light yellow to amber, thick, oily liquid. Colorless to pale yellow liquids |
Densidad |
1.17 at 77 °F (NTP, 1992) 1.00-1.07 |
Punto de inflamación |
greater than 450 °F (NTP, 1992) >200 °C closed cup (C>17, >42% Cl) |
Descripción física |
Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992) Dry Powder; Liquid |
Solubilidad |
less than 1 mg/mL at 75 °F (NTP, 1992) Insol in water; slightly sol in alcohol; miscible with benzene, chloroform, ether, carbon tetrachloride Insol in glycerine; sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils. Practically insoluble in water and lower alcohols; soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another. |
Presión de vapor |
Nonvolatile (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


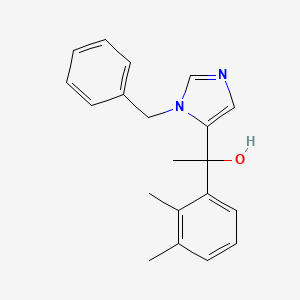
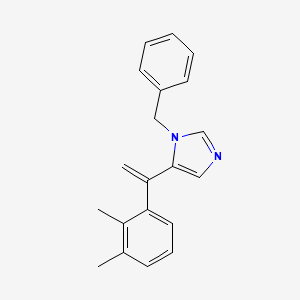
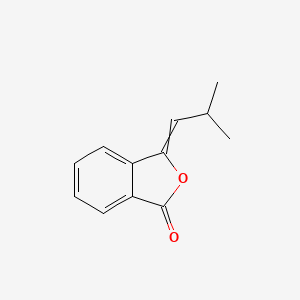
![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)
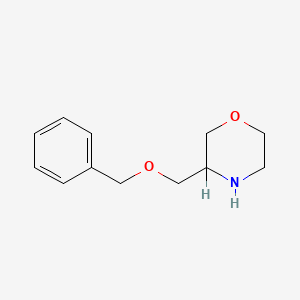
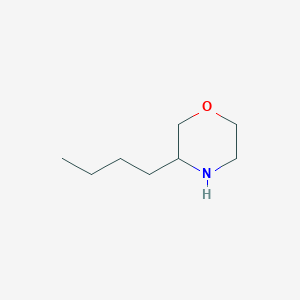
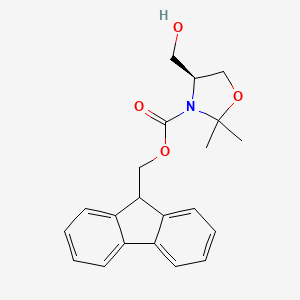
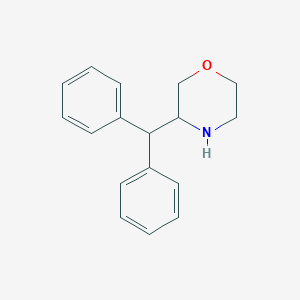
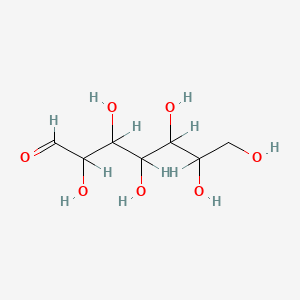
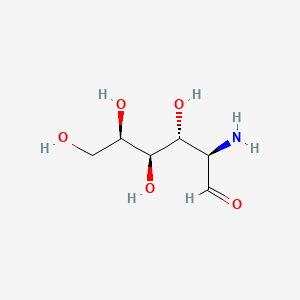
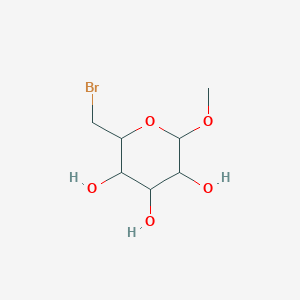

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B8269978.png)

